
3-Deaza-utp
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Description
3-Deaza-utp, also known as this compound, is a useful research compound. Its molecular formula is C10H16NO15P3 and its molecular weight is 483.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition
3-Deaza-UTP acts as a competitive inhibitor of CTP synthetase, an enzyme crucial for the synthesis of cytidine triphosphate (CTP). Research has demonstrated that this compound inhibits the conversion of UTP to CTP in cell extracts, leading to a depletion of intracellular CTP levels. This inhibition has been shown to affect cell growth and metabolism:
- Inhibition Mechanism : The compound competes with UTP for binding to CTP synthetase, resulting in reduced CTP synthesis. Studies indicate that the average inhibition constant (Ki) for this compound is approximately 5.3×10−6M .
- Cellular Impact : In vivo studies on Chinese hamster ovary cells revealed that the presence of this compound significantly inhibited growth, which could be reversed by adding cytidine or deoxycytidine but not by thymidine or uridine .
Nucleic Acid Synthesis
The incorporation of modified nucleotides like this compound into oligonucleotides is a valuable technique in molecular biology. Its unique structure allows it to be utilized in various applications:
- Oligonucleotide Libraries : this compound can be used to synthesize modified oligonucleotides for combinatorial chemistry and in vitro selection processes. These libraries can be screened for novel nucleic acid functions .
- Polymerase Activity : Research indicates that RNA polymerases can incorporate this compound into RNA strands, allowing for the generation of RNA molecules with altered properties. This incorporation is useful for studying RNA function and stability .
Therapeutic Potential
The antitumor properties of this compound have been explored, particularly as a metabolite of the antitumor agent deazauridine. Its effects on cancer cells have been documented:
- Antimetabolic Activity : As a metabolite, this compound exhibits potent antimetabolic effects by depleting nucleotide pools essential for DNA and RNA synthesis. This action can lead to reduced proliferation of cancer cells .
- Cell Line Studies : In studies involving L1210 leukemia cells, treatment with deazauridine led to significant incorporation of radiolabeled uridine into RNA and DNA, indicating that the metabolic pathway involving this compound is critical for cellular function .
Case Studies and Research Findings
Properties
Molecular Formula |
C10H16NO15P3 |
---|---|
Molecular Weight |
483.15 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16NO15P3/c12-5-1-2-11(7(13)3-5)10-9(15)8(14)6(24-10)4-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,6,8-10,14-15H,3-4H2,(H,19,20)(H,21,22)(H2,16,17,18)/t6-,8-,9-,10-/m1/s1 |
InChI Key |
IKUDFCHDBYVXHZ-PEBGCTIMSA-N |
Isomeric SMILES |
C1C(=O)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1C(=O)C=CN(C1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Synonyms |
3-deaza-UTP 3-deazauridine 5'-triphosphate |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.